Superphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

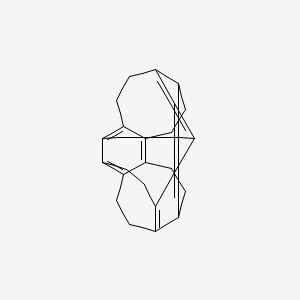

Superphane is a highly symmetrical and aesthetically pleasing compound belonging to the cyclophane family. It is characterized by two benzene rings clamped parallel to each other by six ethylene bridges, forming a unique three-dimensional structure. This compound has garnered significant scientific interest due to its intriguing physical and chemical properties, as well as its synthetic challenges. This compound was first synthesized by Virgil Boekelheide in 1979 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The initial synthesis of superphane involved forming pairs of bridging units. At each stage, two ortho-chloromethyl toluene structures are pyrolyzed to form ortho-xylylenes, either directly or via benzocyclobutene intermediates. Upon further pyrolysis, these structures undergo electrocyclic ring-opening to form ortho-xylylenes. These structures immediately react via [4+4] cycloaddition reactions to form two adjacent bridges between the aromatic rings .

The process starts from 2,4,5-trimethylbenzyl chloride, which is pyrolyzed at 700°C to give benzocyclobutene and further pyrolyzed to the cyclooctane dimer. Rieche formylation affords the aldehyde, which is then reduced using sodium borohydride to give a diol. Chlorination using thionyl chloride gives a dichloride, and another pyrolysis gives a tetrabridged cyclophane. Further formylation, reduction, and chlorination sequences lead to the final product, this compound, as hard white crystals with a melting point of 325–327°C .

Industrial Production Methods

While the industrial production of this compound is not widely documented, the scalable synthesis of this compound derivatives has been reported. A set of secondary amine-linked superphanes can be obtained via dynamic self-assembly of a hexakis amine and various aromatic dialdehydes in one pot, followed by in-situ reduction with sodium borohydride .

Analyse Des Réactions Chimiques

Superphane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction of this compound derivatives can be achieved using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions, where functional groups on the benzene rings or ethylene bridges are replaced with other groups.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which superphane exerts its effects is primarily related to its unique three-dimensional structure and the interactions between its aromatic rings and bridging units. The molecular targets and pathways involved include:

π-Electron Interactions: The unusual π-electron interactions between the benzene rings contribute to the compound’s stability and reactivity.

Host-Guest Chemistry: this compound’s ability to encapsulate guest molecules within its cavity is a key aspect of its mechanism of action.

Comparaison Avec Des Composés Similaires

Superphane is unique among cyclophanes due to its six ethylene bridges and high symmetry. Similar compounds include:

[2.2.2]Cyclophane: A simpler cyclophane with three ethylene bridges.

[3.3.3]Cyclophane: A cyclophane with three longer bridges, resulting in a different three-dimensional structure.

Ferrocene-based Cyclophanes: Cyclophanes where the benzene rings are replaced by ferrocene units, offering different electronic properties.

This compound stands out due to its high symmetry (D6h) and the strain energy associated with its structure, making it a valuable compound for studying aromaticity and ring strain .

Propriétés

Numéro CAS |

60144-50-5 |

|---|---|

Formule moléculaire |

C24H24 |

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

heptacyclo[16.6.0.02,9.05,22.06,13.010,17.014,21]tetracosa-1(18),2(9),5,10(17),13,21-hexaene |

InChI |

InChI=1S/C24H24/c1-2-14-17-5-3-15-13(1)16-4-6-18(14)22-10-8-20(16)23-11-12-24(22)21(17)9-7-19(15)23/h1-12H2 |

Clé InChI |

BVTYOCKAKQQPEE-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C3CCC4=C1C5=C6CCC(=C2CC5)C7=C3CCC4=C6CC7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)

![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)

![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)

![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)

![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)

![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)